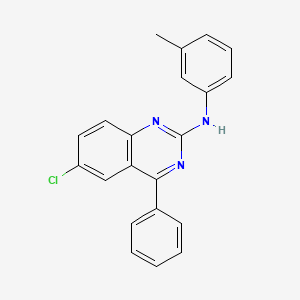![molecular formula C23H14INO3S2 B11682176 4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11682176.png)
4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(4-オキソ-3-フェニル-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニル 2-ヨードベンゾエートは、チアゾリジノンコア、フェニル基、およびヨードベンゾエート部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[(E)-(4-オキソ-3-フェニル-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニル 2-ヨードベンゾエートの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチの1つは、4-オキソ-3-フェニル-2-チオキソ-1,3-チアゾリジンを4-ホルミルフェニル 2-ヨードベンゾエートと塩基性条件下で縮合させることです。 この反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)などの適切な溶媒中で高温で実施されます .
工業生産方法
グリーンケミストリーの原理、例えば、より安全な溶媒や試薬の使用、収率と選択性を向上させるための反応条件の最適化は、工業環境で頻繁に適用されます .
化学反応の分析
反応の種類
4-[(E)-(4-オキソ-3-フェニル-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニル 2-ヨードベンゾエートは、以下を含むさまざまな化学反応を受けることができます。
酸化: チアゾリジノン部分は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: チアゾリジノン環のカルボニル基は、アルコールを形成するために還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、チアゾリジノン環の酸化はスルホキシドをもたらす可能性がありますが、還元はアルコールを生成する可能性があります .
科学研究への応用
4-[(E)-(4-オキソ-3-フェニル-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニル 2-ヨードベンゾエートには、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性などの化合物の潜在的な生物活性は、注目されています。
医学: 特に新薬の開発において、治療薬としての潜在性についての研究が進行中です。
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: The compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Manufacturing: Its properties may be exploited in the production of specialized polymers or coatings.
作用機序
4-[(E)-(4-オキソ-3-フェニル-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニル 2-ヨードベンゾエートの作用機序は、特定の分子標的との相互作用を伴います。チアゾリジノンコアは、酵素または受容体と相互作用し、その活性を阻害する可能性があります。 ヨードベンゾエート部分は、化合物の細胞膜への浸透能力を高め、その有効性を高める可能性があります .
類似化合物の比較
類似化合物
- 4-[(E)-(2-{2-[(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチエン-2-イル)アミノ]-2-オキソアセチル}ヒドラゾノ)メチル]フェニル 2-ヨードベンゾエート
- 4-[(E)-(2-{2-[(3-クロロ-1-ベンゾチエン-2-イル)カルボニル]アミノ}アセチル)ヒドラゾノ]メチル]フェニル 2-ヨードベンゾエート
独自性
4-[(E)-(4-オキソ-3-フェニル-2-チオキソ-1,3-チアゾリジン-5-イリデン)メチル]フェニル 2-ヨードベンゾエートは、チアゾリジノンコアとヨードベンゾエート部分の組み合わせによってユニークです。 この構造は、他の類似化合物には見られない特定の化学的および生物学的特性を付与します .
類似化合物との比較
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Phenyl Benzoates: Compounds with similar ester linkages but different substituents on the phenyl ring.
Uniqueness:
Structural Complexity: The combination of a thiazolidine ring, phenyl group, and iodobenzoate moiety is unique, providing distinct chemical and biological properties.
特性
分子式 |
C23H14INO3S2 |
|---|---|
分子量 |
543.4 g/mol |
IUPAC名 |
[4-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H14INO3S2/c24-19-9-5-4-8-18(19)22(27)28-17-12-10-15(11-13-17)14-20-21(26)25(23(29)30-20)16-6-2-1-3-7-16/h1-14H/b20-14+ |
InChIキー |
DMNFTQLQUMLIBW-XSFVSMFZSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)/SC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)


![4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B11682128.png)
![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)

![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
![(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone](/img/structure/B11682162.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(3-methylbutoxy)benzamide](/img/structure/B11682170.png)
![3,4-Dimethylphenyl 4-[5-(3-acetamidophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL]benzoate](/img/structure/B11682174.png)
